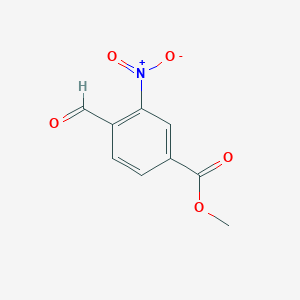

Methyl 4-formyl-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOOPYYIMZJWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392658 | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153813-69-5 | |

| Record name | Benzoic acid, 4-formyl-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153813-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-formyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic applications. This document details the chemical and physical properties, outlines a probable synthetic pathway, and presents the expected characterization data for this compound. Due to the limited availability of a specific, detailed experimental protocol in publicly accessible literature, this guide provides a generalized procedure based on established chemical transformations. Furthermore, this guide presents compiled quantitative data and visualizations to aid researchers in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₇NO₅.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₅ | [1][2] |

| Molecular Weight | 209.16 g/mol | [3] |

| CAS Number | 153813-69-5 | |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 62-66 °C (lit.) | |

| Linear Formula | H₃COCOC₆H₃(NO₂)CHO |

Synthesis

Proposed Synthetic Pathway: Nitration of Methyl 4-formylbenzoate

The synthesis of this compound can be logically achieved through the nitration of methyl 4-formylbenzoate. The formyl (-CHO) and methyl ester (-COOCH₃) groups are meta-directing deactivators. However, the formyl group is more deactivating than the methyl ester. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the position meta to the formyl group and ortho to the methyl ester group.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Based on Nitration of Methyl Benzoate)

This protocol is a generalized procedure adapted from the well-established nitration of methyl benzoate and should be optimized for the specific substrate, methyl 4-formylbenzoate.[5][6][7]

Materials:

-

Methyl 4-formylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Cold Water

-

Ice-cold Methanol

-

Dichloromethane (for IR)

-

Deuterated Chloroform (CDCl₃) (for NMR)

Procedure:

-

In a flask, cool a specific amount of concentrated sulfuric acid in an ice-water bath.

-

Slowly add a measured quantity of methyl 4-formylbenzoate to the cooled sulfuric acid while stirring.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl 4-formylbenzoate in sulfuric acid over a period of approximately 15 minutes, ensuring the reaction temperature is maintained below 15°C.[6]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes with continued stirring.[5]

-

Pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.

-

Isolate the solid product by vacuum filtration and wash it with cold water, followed by a wash with ice-cold methanol to remove impurities.[5][6]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.[5]

Safety Precautions:

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.

Characterization

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected analytical data.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-9.0 ppm). A singlet for the methyl ester protons will be observed around δ 3.9-4.0 ppm. A singlet for the aldehyde proton will be present at a significantly downfield shift (δ 10.0-10.5 ppm). |

| ¹³C NMR | The carbonyl carbons of the ester and aldehyde will appear at the most downfield shifts (δ 160-190 ppm). Aromatic carbons will be observed in the range of δ 120-150 ppm. The methyl carbon of the ester will be seen at a more upfield position (δ 50-55 ppm). |

| IR Spectroscopy | Characteristic peaks for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively) are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 209.16 g/mol would be expected. |

Experimental Workflow for Characterization

Caption: General workflow for the purification and characterization of this compound.

Applications in Drug Development and Research

Nitro-substituted aromatic compounds are important precursors in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The formyl and ester groups also provide reactive sites for a variety of chemical transformations, making this compound a versatile building block in medicinal chemistry and organic synthesis.

Conclusion

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 153813-69-5 | TCI AMERICA [tcichemicals.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. southalabama.edu [southalabama.edu]

"Methyl 4-formyl-3-nitrobenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its bifunctional nature, featuring both an aldehyde and a methyl ester group on a nitro-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a substituted aromatic compound. The spatial arrangement of its functional groups—the methyl ester at position 1, the formyl (aldehyde) group at position 4, and the nitro group at position 3—is crucial to its reactivity and potential biological interactions.

Structure:

-

IUPAC Name: this compound[1]

-

SMILES: COC(=O)C1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-][1]

-

InChI Key: WGOOPYYIMZJWMA-UHFFFAOYSA-N[1]

Chemical and Physical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 209.16 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 62-66 °C | |

| Boiling Point | Not explicitly found in searches. | |

| Solubility | Soluble in Methanol. | [3] |

| Purity | >97% or >98% available from commercial suppliers. | [2] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the performed searches, a plausible and common synthetic route would be the Fischer esterification of 4-formyl-3-nitrobenzoic acid. The following is a generalized experimental protocol for such a transformation.

Synthesis of this compound via Fischer Esterification:

This protocol describes the conversion of 4-formyl-3-nitrobenzoic acid to its corresponding methyl ester.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formyl-3-nitrobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the methyl ester protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups of the ester and aldehyde, as well as the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, potential signaling pathway interactions, or applications in drug development for this compound.

It is important to note that a related compound, 4-methyl-3-nitrobenzoic acid, has been reported to inhibit the migration of non-small cell lung cancer cells.[4] However, these findings cannot be directly extrapolated to this compound without further experimental validation. The presence of the methyl ester in place of the carboxylic acid can significantly alter the compound's physicochemical properties, such as its solubility, cell permeability, and metabolic stability, which in turn will affect its biological activity.

Future research could involve screening this compound against various cancer cell lines or in enzymatic assays to determine its potential as a therapeutic agent.

Conclusion

This compound is a readily accessible organic compound with a chemical structure that lends itself to further synthetic modifications. While its biological profile is currently uncharacterized, its relationship to other bioactive nitrobenzoic acid derivatives suggests that it may be a compound of interest for future research in drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists working with this molecule.

References

- 1. This compound | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 153813-69-5 | TCI AMERICA [tcichemicals.com]

- 4. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-formyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. The information is curated for professionals in research and development who require precise data and procedural outlines for the characterization of this compound.

Compound Identification and Properties

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, a formyl (aldehyde), and a nitro group. Its unique trifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and novel materials.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₅ | [1][2] |

| Molecular Weight | 209.16 g/mol | [1][2] |

| CAS Number | 153813-69-5 | [1][2] |

| Appearance | White to Orange to Green powder/crystal | |

| Purity | ≥97% | [2] |

| Melting Point | 62-66 °C | |

| Linear Formula | H₃COCOC₆H₃(NO₂)CHO | [2] |

Experimental Protocols: Compound Characterization

Accurate characterization is critical to ensure the identity, purity, and stability of a chemical intermediate. The following protocols outline standard analytical methods for the comprehensive characterization of this compound.

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons, with chemical shifts influenced by the electron-withdrawing nitro and formyl groups.

-

Expected ¹³C NMR Signals: The spectrum should reveal unique resonances for each of the nine carbon atoms, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon.

-

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, which should correspond to the calculated molecular weight of 209.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₉H₇NO₅.

-

-

Objective: To assess the purity of the compound and quantify any impurities.

-

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18) with a gradient or isocratic elution method. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Visualized Workflow

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized chemical intermediate like this compound.

Caption: Figure 1. A logical workflow for the purification and analytical characterization of this compound.

References

Spectroscopic Profile of Methyl 4-formyl-3-nitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-formyl-3-nitrobenzoate (C₉H₇NO₅), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.[1] This document collates available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Compound Identification

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₇NO₅[1] |

| Molecular Weight | 209.16 g/mol [1] |

| CAS Number | 153813-69-5[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The electron-withdrawing nature of the nitro and formyl groups will significantly deshield the aromatic protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 10.5 - 10.0 | Singlet (s) | N/A |

| Aromatic (H-5) | 8.5 - 8.3 | Doublet (d) | ~8.0 |

| Aromatic (H-6) | 8.3 - 8.1 | Doublet of Doublets (dd) | ~8.0, ~2.0 |

| Aromatic (H-2) | 8.8 - 8.6 | Doublet (d) | ~2.0 |

| Methyl Ester (-OCH₃) | 4.0 - 3.9 | Singlet (s) | N/A |

¹³C NMR (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde, as well as the carbons attached to the nitro group, are expected to be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (-COO-) | 165 - 163 |

| Aldehyde Carbonyl (-CHO) | 190 - 188 |

| Aromatic (C-4) | 140 - 138 |

| Aromatic (C-3) | 150 - 148 |

| Aromatic (C-1) | 135 - 133 |

| Aromatic (C-2) | 130 - 128 |

| Aromatic (C-6) | 132 - 130 |

| Aromatic (C-5) | 125 - 123 |

| Methyl Ester (-OCH₃) | 54 - 52 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum of this compound is available on SpectraBase.[2] Key expected absorption bands are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1715 |

| C=O Stretch (Aldehyde) | 1710 - 1685 |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1530 |

| N-O Symmetric Stretch (Nitro) | 1360 - 1340 |

| C-O Stretch (Ester) | 1300 - 1200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aldehyde) | 2850 - 2820 and 2750 - 2720 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester and nitro groups.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 209 | [M]⁺ | - |

| 178 | [M - OCH₃]⁺ | •OCH₃ |

| 163 | [M - NO₂]⁺ | •NO₂ |

| 150 | [M - COOCH₃]⁺ | •COOCH₃ |

| 133 | [M - OCH₃ - NO₂]⁺ | •OCH₃, •NO₂ |

| 105 | [C₇H₅O]⁺ | |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

¹H NMR Acquisition: A standard one-pulse sequence is used on a 400 MHz or 500 MHz NMR spectrometer. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl 4-formyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the known physical and chemical properties of Methyl 4-formyl-3-nitrobenzoate, a chemical compound relevant in various research and development applications. The information is compiled from verified chemical databases and supplier specifications to ensure accuracy for laboratory and research purposes.

Chemical Identity and Structure

This compound is an organic compound with the IUPAC name this compound.[1] It is classified under several chemical categories, including aldehydes, nitro compounds, and carboxylic acid esters. Its unique structure, featuring a nitro group and an aldehyde group on a benzoate backbone, makes it a valuable building block in organic synthesis.

Below is a diagram illustrating the key identifiers and structural information for this compound.

References

Solubility Profile of Methyl 4-formyl-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-formyl-3-nitrobenzoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents expected solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvents, catering to the needs of researchers in chemical synthesis, pharmacology, and materials science.

Core Compound Information

This compound is a trifunctional aromatic compound containing a methyl ester, a formyl group, and a nitro group. These functional groups dictate its polarity and, consequently, its solubility in different solvent systems. The presence of the polar nitro and carbonyl groups, along with the ester functionality, suggests that it will exhibit moderate polarity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol |

| Melting Point | 62-66 °C |

| Appearance | White to orange to green powder/crystal |

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature (approximately 20-25 °C). These predictions are based on the principle of "like dissolves like" and qualitative data for analogous compounds. It is crucial to note that these are estimates, and experimental verification is highly recommended for any application.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The hydrophobic benzene ring and methyl group likely dominate over the polar functional groups, leading to poor aqueous solubility. |

| Methanol | Polar Protic | Soluble | The polarity of methanol is suitable for solvating the polar groups of the compound. A supplier, TCI Chemicals, qualitatively notes its solubility in methanol.[1] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of the compound. |

| Acetone | Polar Aprotic | Soluble | The polarity and hydrogen bond accepting capability of acetone make it a good solvent candidate. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester functionality of ethyl acetate aligns with the ester group in the solute, suggesting moderate solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | While DCM can dissolve a wide range of organic compounds, the high polarity of the nitro and formyl groups may limit solubility. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests very poor solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with multiple polar functional groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent expected to readily dissolve the compound. |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, the following experimental methodologies are recommended.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a significant chromophore that absorbs in the UV/Vis spectrum. It requires the creation of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a filtered saturated solution.

-

-

Analysis and Calculation:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

-

Method Development and Calibration:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detector wavelength) that provides a well-resolved peak for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a filtered saturated solution.

-

-

Analysis and Calculation:

-

Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Use the calibration curve to calculate the concentration of the compound in the injected sample.

-

If the sample was diluted, account for the dilution factor to determine the solubility in the original saturated solution.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: General workflow for experimental solubility determination.

Caption: Decision pathway for solubility assessment.

References

Uncharted Territory: An Exploration of the Potential Research Applications of Methyl 4-formyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-3-nitrobenzoate is a unique aromatic compound featuring an aldehyde, a nitro group, and a methyl ester on a benzene ring. Despite its availability from commercial suppliers, a comprehensive review of the scientific literature reveals a significant gap in documented research applications and biological activities for this specific molecule. This technical guide addresses this knowledge void by providing a thorough overview of the compound's known physicochemical properties and, more importantly, by postulating a range of potential research applications based on its inherent chemical reactivity. Drawing parallels with the established roles of its isomers and structurally related compounds, this document outlines hypothetical synthetic pathways and proposes experimental workflows for biological screening. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this compound in medicinal chemistry, chemical biology, and materials science. It is critical to note that the proposed applications and experimental designs are theoretical and necessitate experimental validation.

Introduction

This compound (MF: C₉H₇NO₅, MW: 209.16 g/mol , CAS: 153813-69-5) is a substituted aromatic aldehyde with a distinct arrangement of functional groups that suggests considerable potential as a versatile chemical intermediate.[1][2] The presence of an electrophilic aldehyde, an electron-withdrawing nitro group, and a modifiable methyl ester provides multiple reactive sites for a variety of organic transformations. While its isomers, such as methyl 3-formyl-2-nitrobenzoate, have been utilized as intermediates in the synthesis of PARP inhibitors, the specific utility of this compound remains largely unexplored in published literature. This guide aims to bridge this gap by providing a theoretical framework for its potential applications.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented below. This data is aggregated from publicly available sources and commercial supplier information.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₅ | PubChem[1] |

| Molecular Weight | 209.16 g/mol | PubChem[1] |

| CAS Number | 153813-69-5 | Santa Cruz Biotechnology[2] |

| Appearance | White to orange to green powder/crystal | Sigma-Aldrich |

| Melting Point | 62-66 °C | Sigma-Aldrich |

| Purity | >97% (GC) | Sigma-Aldrich |

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset from published research is unavailable, some spectroscopic information can be found in chemical databases.

| Spectroscopy | Data Highlights | Source |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde and ester), C-O, and N-O stretching are expected. | PubChem[1] |

| Raman | Complementary vibrational modes to IR spectroscopy. | PubChem[1] |

| ¹H NMR | Predicted signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. | (Predicted) |

| ¹³C NMR | Predicted signals for the aromatic carbons, the carbonyl carbons (aldehyde and ester), and the methyl ester carbon. | (Predicted) |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 209.0324. | PubChem[1] |

Potential Research Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it a promising scaffold for the synthesis of a diverse range of more complex molecules, particularly heterocyclic compounds of medicinal interest. The aldehyde group can participate in condensations and multicomponent reactions, the nitro group can be reduced to an amine for further derivatization, and the ester can be hydrolyzed or converted to an amide.

Hypothetical Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. A plausible synthetic route to a quinazoline derivative starting from this compound is outlined below.

Experimental Protocol (Hypothetical):

-

Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield Methyl 3-amino-4-formylbenzoate.

-

Cyclocondensation: A mixture of Methyl 3-amino-4-formylbenzoate (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol would be heated at reflux for 6 hours. The solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired quinazoline derivative.

Potential Pathway to Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. A potential synthetic route leveraging the aldehyde and the latent amino group (from the reduction of the nitro group) is proposed.

Proposed Workflow for Biological Screening

Given the lack of biological data for this compound, a logical first step would be to screen it against a panel of assays, especially those where its structural analogs have shown activity. For instance, the related compound 4-methyl-3-nitrobenzoic acid has been reported to inhibit cancer cell migration. This suggests that this compound could be a starting point for the development of novel anticancer agents.

Conclusion and Future Directions

This compound represents a chemical entity with significant, yet unrealized, potential. Its trifunctional nature makes it an attractive starting material for the synthesis of diverse and complex molecules, particularly novel heterocyclic scaffolds. While this guide has presented a theoretical framework for its application in organic synthesis and as a potential lead for drug discovery, it is imperative that these hypotheses are rigorously tested in the laboratory. Future research should focus on the systematic exploration of its reactivity, the synthesis of compound libraries based on its scaffold, and the comprehensive biological evaluation of these new chemical entities. Such efforts will be crucial in unlocking the full potential of this compound and establishing its place in the landscape of chemical research.

References

The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-formyl-3-nitrobenzoate is a valuable and versatile building block in modern organic synthesis. Its unique trifunctionalized aromatic ring, featuring an aldehyde, a nitro group, and a methyl ester, offers a wide range of possibilities for constructing complex molecular architectures. This guide provides an in-depth overview of its synthesis, key reactions, and applications, particularly in the realm of pharmaceutical development, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol [1] |

| CAS Number | 153813-69-5[1] |

| Appearance | White to orange to green powder or crystals[1] |

| Purity | >98.0% (GC)[1] |

Synthesis of this compound

While a direct, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related compounds. A potential pathway involves the selective oxidation of the corresponding methyl-substituted precursor.

A general workflow for such a transformation is depicted below:

Caption: Plausible synthetic route to this compound.

Core Reactions and Applications in Synthesis

The reactivity of this compound is dictated by its three functional groups. The aldehyde is a prime site for nucleophilic attack and condensation reactions, the nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or transesterified. These functionalities allow for a diverse range of chemical transformations, making it a strategic starting material for various complex molecules.

Knoevenagel Condensation

The aldehyde group readily participates in Knoevenagel condensations with active methylene compounds. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems.

A representative workflow for a Knoevenagel condensation is as follows:

Caption: General workflow for a Knoevenagel condensation reaction.

Experimental Protocol (Adapted from a similar reaction with Methyl 4-formylbenzoate): [2]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |

| Methyl 4-formylbenzoate | Malononitrile | Piperidine | Ethanol | 2 h | 92%[2] |

| Methyl 4-formylbenzoate | Ethyl Cyanoacetate | DIPEAc | Hexane | 3-6 h | 95%[2] |

| Methyl 4-formylbenzoate | 2-Cyanoacetamide | Ammonium Acetate | Solvent-free (MW) | 30-60 s | 90%[2] |

Wittig Reaction

The Wittig reaction provides an efficient method for converting the aldehyde functionality into an alkene. This reaction is highly versatile and allows for the introduction of a wide variety of substituents.

A typical workflow for a Wittig reaction is illustrated below:

Caption: General workflow for a Wittig reaction.

Experimental Protocol (Adapted from a similar reaction with Methyl 4-formylbenzoate): [3]

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Aldehyde | Wittig Reagent | Base | Solvent | Reaction Time | Yield |

| Methyl 4-formylbenzoate | Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-4 h | Not specified[3] |

Reductive Amination

Reductive amination of the aldehyde group offers a direct route to synthesize secondary and tertiary amines, which are prevalent in many pharmaceutical compounds. This one-pot reaction involves the formation of an imine intermediate followed by its reduction.

A general workflow for reductive amination is presented below:

Caption: General workflow for a reductive amination reaction.

Experimental Protocol (General Procedure):

-

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Aldehyde | Amine | Reducing Agent | Solvent | Yield |

| Benzaldehyde | Aniline | NaBH₄ | Glycerol | 97%[4] |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, opening up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and heterocyclic rings.

A general workflow for the reduction of the nitro group is shown below:

References

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl 4-formyl-3-nitrobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-nitrobenzoate is a versatile trifunctional building block in organic and medicinal chemistry. Its structure, featuring an electrophilic aldehyde, a methyl ester, and an electron-withdrawing nitro group on an aromatic ring, offers a rich platform for the synthesis of a diverse array of complex molecules. The aldehyde group serves as a key handle for derivatization through reactions such as Schiff base formation, reductive amination, and various condensation reactions. The nitro group can be reduced to an amine, opening avenues for the construction of heterocyclic scaffolds, while the methyl ester provides a site for hydrolysis and amide bond formation.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of derivatives from this compound, including imines (Schiff bases), secondary amines, stilbenes, and dihydropyrimidines. Furthermore, it delves into the biological significance of these derivatives, with a particular focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

Synthetic Applications and Protocols

The aldehyde functionality of this compound is the primary site for the synthetic transformations detailed below. The following protocols are provided as a guide for the synthesis of various derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives via Imine Formation

Schiff bases, or imines, are valuable intermediates and are also investigated for their own biological activities. They are readily synthesized by the condensation of an aldehyde with a primary amine.

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the primary amine to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold solvent.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time | Yield (%) |

| This compound | Aniline | Methyl 3-nitro-4-((phenylimino)methyl)benzoate | Acetic Acid | Methanol | 2 h | >90 |

| This compound | Benzylamine | Methyl 4-(((benzyl)imino)methyl)-3-nitrobenzoate | Acetic Acid | Ethanol | 3 h | >90 |

Protocol 2: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful method to form C-N bonds. It involves the in-situ formation of an imine from an aldehyde and an amine, followed by its reduction to a secondary amine.

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., methylamine, aniline) (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic)

-

-

Procedure:

-

To a stirred solution of this compound and the primary amine in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Solvent | Time | Yield (%) |

| This compound | Methylamine | NaBH(OAc)₃ | Methyl 4-((methylamino)methyl)-3-nitrobenzoate | DCE | 18 h | 70-85 |

| This compound | Aniline | NaBH(OAc)₃ | Methyl 3-nitro-4-((phenylamino)methyl)benzoate | DCM | 24 h | 65-80 |

Protocol 3: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add the strong base (NaH or t-BuOK) portion-wise. The solution will typically turn a deep color (orange, red, or purple), indicating the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to separate the stilbene derivative from triphenylphosphine oxide.

-

| Reactant 1 | Wittig Reagent Precursor | Base | Product | Solvent | Time | Yield (%) |

| This compound | Benzyltriphenylphosphonium chloride | t-BuOK | Methyl 3-nitro-4-styrylbenzoate | THF | 3 h | 60-75 |

Protocol 4: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities.

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Ethanol

-

Catalytic amount of a Lewis acid (e.g., InCl₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid)

-

-

Procedure:

-

In a round-bottom flask, combine this compound, the β-ketoester, and urea (or thiourea) in ethanol.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

-

| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Catalyst | Solvent | Time | Yield (%) |

| This compound | Ethyl acetoacetate | Urea | Ethyl 6-methyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | InCl₃ | Ethanol | 8 h | 75-90 |

| This compound | Ethyl acetoacetate | Thiourea | Ethyl 6-methyl-4-(4-(methoxycarbonyl)-2-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | p-TsOH | Ethanol | 10 h | 70-85 |

Biological Relevance and Signaling Pathways

Derivatives of nitrobenzoic acids are of significant interest in drug discovery. A particularly important application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

The Role of PARP1 in DNA Repair

When a single-strand break occurs in DNA, PARP1 is one of the first proteins to be recruited to the site of damage.[1] Upon binding to the damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation.[1] These negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.[1]

Mechanism of Action of PARP Inhibitors

PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[2] In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.

When these HR-deficient cancer cells are treated with a PARP inhibitor, the SSBs that naturally occur cannot be efficiently repaired and accumulate.[2] During DNA replication, these unrepaired SSBs are converted into more lethal DSBs.[2] Since the HR pathway is already compromised, the cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] Normal cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair the DSBs.

The derivatives synthesized from this compound, after further modifications (e.g., reduction of the nitro group and subsequent heterocycle formation), can be designed to mimic the nicotinamide portion of NAD+, the natural substrate of PARP1, and thus act as competitive inhibitors.

Visualizations

Caption: General synthetic workflow for the derivatization of this compound.

Caption: Simplified PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

References

Application Notes and Protocols: Methyl 4-formyl-3-nitrobenzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-formyl-3-nitrobenzoate as a versatile starting material in the synthesis of various heterocyclic compounds, including quinolines, dihydropyrimidines, and benzodiazepines.

Introduction

This compound is a bifunctional aromatic compound containing both an aldehyde and a methyl ester group, with a nitro group activating the aromatic ring. This unique combination of functional groups makes it a valuable precursor for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The aldehyde functionality allows for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. A modern variation involves a domino reaction sequence where an in-situ reduction of a nitro group is immediately followed by the Friedländer cyclization. This compound is an ideal substrate for this reaction, leading to the formation of quinoline-7-carboxylates.

Reaction Scheme:

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 eq.) in glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add iron powder (Fe, 3.0-5.0 eq.) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Extraction: Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl quinoline-7-carboxylate derivative.

Quantitative Data Summary:

| Entry | Active Methylene Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Fe/AcOH | Acetic Acid | 110 | 3 | 85 |

| 2 | Acetylacetone | SnCl₂·2H₂O/HCl | Ethanol | 80 | 4 | 78 |

| 3 | Cyclohexanone | Na₂S₂O₄ | aq. Dioxane | 90 | 5 | 72 |

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones. This compound can serve as the aldehyde component in this acid-catalyzed condensation with a β-dicarbonyl compound and urea or thiourea.

Reaction Scheme:

Caption: Biginelli Reaction for Dihydropyrimidine Synthesis.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 3-4 drops).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data Summary:

| Entry | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Urea | HCl | Ethanol | 80 | 5 | 92 |

| 2 | Acetylacetone | Thiourea | p-TSA | Acetonitrile | 85 | 6 | 88 |

| 3 | Dimedone | Urea | Yb(OTf)₃ | THF | 70 | 8 | 85 |

Synthesis of Benzodiazepine Derivatives

This compound can be utilized in the synthesis of benzodiazepine scaffolds, which are privileged structures in medicinal chemistry. The synthesis typically involves a condensation reaction with a diamine, followed by cyclization. A preliminary reduction of the nitro group is often required.

Reaction Scheme:

Caption: Synthetic Pathway to Benzodiazepine Derivatives.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

-

Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain Methyl 3-amino-4-formylbenzoate, which can often be used in the next step without further purification.

Step 2: Condensation and Cyclization

-

Reaction Mixture: Dissolve the crude Methyl 3-amino-4-formylbenzoate (1.0 eq.) and an o-phenylenediamine derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The cyclization can be promoted by the addition of a catalytic amount of an acid (e.g., acetic acid or p-TSA).

-

Product Isolation: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography or recrystallization to yield the desired benzodiazepine derivative.

Quantitative Data Summary (for Condensation/Cyclization Step):

| Entry | o-Phenylenediamine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Ethanol | Acetic Acid | 80 | 8 | 75 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Toluene | p-TSA | 110 | 10 | 70 |

| 3 | 4-Chloro-1,2-phenylenediamine | DMF | None | 120 | 12 | 65 |

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined above provide robust and reproducible methods for the preparation of quinolines, dihydropyrimidines, and benzodiazepines, offering researchers valuable tools for the exploration of new chemical entities in drug discovery and development. The straightforward nature of these reactions, coupled with the potential for diversification, underscores the utility of this starting material in modern synthetic organic chemistry.

Application Notes and Protocols: Reaction of Methyl 4-formyl-3-nitrobenzoate with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-formyl-3-nitrobenzoate is a versatile bifunctional building block in organic synthesis. The presence of an aldehyde group allows for reactions with primary and secondary amines, while the nitro group and methyl ester functionalities offer sites for further chemical modifications. The reaction with primary amines typically yields Schiff bases (imines), which are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and biologically active molecules.[1][2] Subsequent reduction of the imine C=N double bond provides secondary amines, a common structural motif in many pharmaceutical agents. This process, known as reductive amination, is a powerful tool for C-N bond formation.[3][4] The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and serves as a precursor for an amino group, which is crucial for developing compounds with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material is presented below.

| Property | Value | Reference |

| CAS Number | 153813-69-5 | [7][8][9] |

| Molecular Formula | C₉H₇NO₅ | [7][8] |

| Molecular Weight | 209.16 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 97-101 °C | Not explicitly found for this isomer, but similar compounds have comparable melting points. |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-] | [7] |

| InChI Key | WGOOPYYIMZJWMA-UHFFFAOYSA-N | [7][9] |

Reaction Pathways and Mechanisms

The primary reaction of this compound with primary amines is the formation of an imine (Schiff base) through a condensation reaction. This imine can then be isolated or reduced in situ to form a stable secondary amine.

Schiff Base (Imine) Formation

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by dehydration, typically under mildly acidic conditions, to yield the final imine product.[10][11]

Caption: Acid-catalyzed formation of a Schiff base from an aldehyde and a primary amine.

Reductive Amination

Reductive amination converts the carbonyl group into an amine via an intermediate imine.[3] This can be performed as a one-pot reaction where the imine is formed in situ and immediately reduced, or as a two-step process where the imine is first isolated and then reduced. The one-pot method is often preferred for its efficiency.[4][12]

Caption: One-pot reductive amination workflow from starting materials to product.

Experimental Protocols

The following are generalized protocols that can be adapted for specific amine substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Schiff Base (Imine)

This protocol describes the condensation of this compound with a primary amine to form the corresponding Schiff base.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, ~1-2 drops)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of aldehyde) in a round-bottom flask.

-

In a separate vial, dissolve the primary amine (1.05 eq) in a minimal amount of ethanol.

-

Add the amine solution to the aldehyde solution dropwise with stirring.

-

Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-4 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[1]

Protocol 2: One-Pot Reductive Amination

This protocol outlines the synthesis of a secondary amine in a single step from this compound and a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, 1.1 eq)

-

Round-bottom flask, stir plate, and magnetic stir bar

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).

-

Dissolve the components in an anhydrous solvent such as DCM or DCE (approx. 10-20 mL per mmol of aldehyde).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction is often mildly exothermic.[4]

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[5]

Data Presentation

Representative Reaction Conditions

The choice of catalyst, solvent, and reducing agent can significantly impact reaction outcomes. The tables below summarize typical conditions found in the literature for analogous reactions.

Table 1: Conditions for Schiff Base Synthesis from Aromatic Aldehydes

| Aldehyde Substrate | Amine Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | None | Ethanol | 36 | 76 | [6] |

| m-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | None | Ethanol | 30 | 94 | [6] |

| p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | None | Ethanol | 30 | 75 | [6] |

| Various Aromatic Aldehydes | Various Primary Amines | Amberlyst® 15 | Neat | 2-4 | 72-99 | [1] |

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | pH Conditions | Key Features | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mildly acidic | Mild, selective, high functional group tolerance, does not reduce aldehydes/ketones quickly.[4] | [4][13] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acidic (pH 3-6) | Effective and selective for iminium ions over carbonyls, but highly toxic (releases HCN).[4] | [3][4][13] |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | Neutral | "Green" method, effective but may also reduce other functional groups (e.g., nitro group).[3][12] | [3][12] |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Less selective; can reduce the starting aldehyde. Often used in a two-step process after imine formation.[12][13] | [12][13] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, workup, and characterization of a secondary amine via reductive amination.

Caption: From synthesis to analysis: a standard laboratory workflow.

References

- 1. peerj.com [peerj.com]

- 2. jetir.org [jetir.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound 97 153813-69-5 [sigmaaldrich.com]

- 10. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes: Methyl 4-formyl-3-nitrobenzoate as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction